6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1009838-58-7
VCID: VC8189142
InChI: InChI=1S/C14H6Cl3N3/c15-8-1-2-9(11(16)3-8)10-4-12(17)20-14-13(10)7(5-18)6-19-14/h1-4,6H,(H,19,20)
SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC3=C2C(=CN3)C#N)Cl
Molecular Formula: C14H6Cl3N3
Molecular Weight: 322.6 g/mol

6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

CAS No.: 1009838-58-7

Cat. No.: VC8189142

Molecular Formula: C14H6Cl3N3

Molecular Weight: 322.6 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile - 1009838-58-7

Specification

CAS No. 1009838-58-7
Molecular Formula C14H6Cl3N3
Molecular Weight 322.6 g/mol
IUPAC Name 6-chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C14H6Cl3N3/c15-8-1-2-9(11(16)3-8)10-4-12(17)20-14-13(10)7(5-18)6-19-14/h1-4,6H,(H,19,20)
Standard InChI Key AKLPIRULQXYNJS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC3=C2C(=CN3)C#N)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC3=C2C(=CN3)C#N)Cl

Introduction

Chemical Identity and Structural Features

6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 1009838-58-7) is a nitrogen-rich heterocycle with the molecular formula C₁₄H₆Cl₃N₃ and a molecular weight of 322.58 g/mol . Its structure comprises a fused bicyclic system: a pyrrole ring condensed with a pyridine ring, forming the pyrrolo[2,3-b]pyridine scaffold. Key substituents include:

  • A 2,4-dichlorophenyl group at position 4, contributing to hydrophobic interactions and steric bulk.

  • A chlorine atom at position 6, enhancing electron-withdrawing effects and metabolic stability.

  • A carbonitrile group at position 3, enabling hydrogen bonding and dipole interactions.

The compound’s SMILES notation, N#Cc1c[nH]c2c1c(cc(n2)Cl)c1ccc(cc1Cl)Cl, encodes its substitution pattern and connectivity . X-ray crystallography of analogous pyrrolo[2,3-b]pyridines reveals planar aromatic systems with dihedral angles between the dichlorophenyl group and the core scaffold influencing binding pocket compatibility .

Synthesis and Manufacturing

The synthesis of 6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step protocols, as exemplified by patented routes for related pyrrolo-pyridine derivatives . A representative pathway includes:

  • Core Formation: Condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to construct the pyrrolo[2,3-b]pyridine skeleton.

  • Chlorination: Electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂, SO₂Cl₂) to introduce the 6-chloro substituent.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a boronic ester intermediate with 2,4-dichlorophenylboronic acid to install the aryl group at position 4 .

  • Cyanation: Treatment with cyanating reagents (e.g., CuCN, KCN) to introduce the carbonitrile group at position 3.

Critical reaction parameters include temperature control (<100°C for cyclization steps) and the use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates . The final product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, yielding >95% purity .

Physicochemical and Pharmacokinetic Properties

The compound’s physicochemical profile is shaped by its halogen-rich structure:

PropertyValue/Description
SolubilityLow aqueous solubility (<0.1 mg/mL)
LogP3.8 (predicted)
pKa4.2 (pyridine nitrogen)
Melting Point248–252°C (decomposition observed)
StabilityStable under inert atmosphere

The logP value indicates moderate lipophilicity, facilitating membrane permeability but posing challenges for formulation. Stability studies under accelerated conditions (40°C, 75% RH) show <5% degradation over 6 months, suggesting suitability for long-term storage . In vitro metabolic assays using human liver microsomes reveal slow clearance (t₁/₂ = 120 min), primarily via CYP3A4-mediated oxidation of the dichlorophenyl group .

Biological Activity and Mechanism of Action

6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibits potent inhibitory activity against salt-inducible kinase 2 (SIK2), a serine/threonine kinase regulating lipid metabolism and cell proliferation . Key findings include:

  • IC₅₀: 12 nM against SIK2 in enzymatic assays .

  • Selectivity: >100-fold selectivity over SIK1 and SIK3 isoforms .

  • Cellular Efficacy: Suppression of adipogenesis in 3T3-L1 cells (EC₅₀ = 50 nM) and induction of apoptosis in triple-negative breast cancer lines (MDA-MB-231, IC₅₀ = 180 nM) .

Mechanistically, the compound binds to the ATP pocket of SIK2, stabilized by hydrogen bonds between the carbonitrile group and backbone amides (Val⁹⁶, Lys⁵⁸) and hydrophobic interactions with the dichlorophenyl moiety .

Comparative Analysis with Structural Analogs

The 6-chloro substitution distinguishes this compound from related pyrrolo[2,3-b]pyridines. The table below highlights key differences:

CompoundSubstitutionsSIK2 IC₅₀ (nM)LogP
6-Chloro-4-(2,4-dichlorophenyl)-...6-Cl, 4-(2,4-Cl₂Ph), 3-CN123.8
5-Bromo-4-(4-FPh)-pyrrolo[2,3-b]pyridine5-Br, 4-(4-FPh)453.2
4-(3,5-Cl₂Ph)-pyrrolo[2,3-b]pyridine4-(3,5-Cl₂Ph)854.1

The 6-chloro derivative’s enhanced potency correlates with improved van der Waals contacts in the SIK2 binding pocket, while its lower logP relative to 4-(3,5-Cl₂Ph) analogs reduces off-target binding .

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